Currently, there is limited scientific research information available on the specific application of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester (CPPE) in scientific research.
While there are entries for CPPE in chemical databases like PubChem [], these resources primarily focus on the compound's identity, structure, and basic properties, rather than its specific research applications.
Based on the structural similarities of CPPE to known bioactive molecules, some potential areas of research could include:
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 254.37 g/mol. It is known for its structural similarity to naturally occurring compounds such as Hedione, which contributes to its potential applications in the fragrance industry. The compound features a cyclopentane ring and an acetic acid moiety, making it a unique ester with distinct chemical properties and biological activities .
The chemical behavior of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is largely influenced by its ester functional group, which can undergo hydrolysis to form the corresponding acid and alcohol. Additionally, it can participate in various nucleophilic substitution reactions, particularly with alcohols or amines under acidic or basic conditions. The presence of the ketone functional group (3-oxo) may also facilitate further reactions such as aldol condensation or reduction reactions .
Research on the biological activity of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is limited, but its structural similarity to Hedione suggests potential bioactive properties. Hedione has been shown to exhibit various biological effects, including anti-inflammatory and antioxidant activities. The compound may also contribute to sensory properties in fragrances and could have applications in aromatherapy or perfumery due to its floral scent profile .
There are several methods for synthesizing Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester:
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is primarily utilized in the fragrance industry due to its pleasant floral aroma reminiscent of jasmine. It can be found in perfumes, cosmetics, and various personal care products. Additionally, its potential bioactive properties may open avenues for research in pharmaceuticals or nutraceuticals .
While specific interaction studies on Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester are scarce, its structural characteristics suggest it may interact with olfactory receptors and other biological targets due to its sensory properties. Further research is needed to elucidate these interactions and their implications for health and wellness applications .
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester shares similarities with several other compounds that feature cyclopentane rings or similar functional groups. Below are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Hedione (Methyl jasmonate) | C13H22O3 | Naturally occurring fragrance component |
Methyl dihydrojasmonate | C13H22O3 | Related structure with potential floral notes |
Methyl hydrojasmonate | C12H20O3 | Similar aroma profile with slight variations |
Cyclopentaneacetic acid, 3-oxo-2-propyl-, methyl ester | C11H18O3 | Variation in alkyl group affecting properties |
The uniqueness of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester lies in its specific combination of functional groups and structural framework that contribute to its distinct aroma and potential biological activities .
Irritant